molecular formula C19H17F3N2O3 B027490 2,6-Dimethoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]quinolin-8-amine CAS No. 106635-86-3

2,6-Dimethoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]quinolin-8-amine

カタログ番号: B027490
CAS番号: 106635-86-3
分子量: 378.3 g/mol
InChIキー: USGZHEQRIPMHCK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,6-Dimethoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]quinolin-8-amine is a key chemical intermediate in the synthesis and research of 8-aminoquinoline-based anti-infective therapeutics. This compound is of significant interest in medicinal chemistry for its role as a precursor to Tafenoquine (WR 238605), a long-acting antimalarial agent approved for the radical cure of Plasmodium vivax malaria and for prophylaxis. Research Applications and Value: • Antimalarial Drug Development: This compound is a critical scaffold for investigating structure-activity relationships in 8-aminoquinoline drugs. Researchers utilize it to develop and study novel analogs aimed at improving efficacy against the dormant liver stages (hypnozoites) of Plasmodium vivax and Plasmodium ovale , which are responsible for malarial relapses. • Metabolism and Toxicology Studies: As a core structure, it is valuable for studying the metabolic pathways of 8-aminoquinolines, particularly their interactions with human enzymes such as monoamine oxidases (MAOs). This research is crucial for understanding the pharmacodynamics and hemolytic toxicity profile of these therapeutics, especially in the context of Glucose-6-phosphate dehydrogenase (G6PD) deficiency. • Mechanism of Action Research: The 8-aminoquinoline class demonstrates activity against all stages of the malaria parasite's lifecycle. This amine intermediate allows researchers to probe the complex mechanisms by which these drugs achieve radical cure and transmission-blocking activity. Handling and Compliance: This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures. It is not approved for human consumption or for use as a veterinary drug. Researchers should handle this compound with appropriate precautions and in compliance with all applicable local and international regulations.

特性

IUPAC Name

2,6-dimethoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]quinolin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N2O3/c1-10-7-15(26-3)24-17-13(23)9-14(25-2)18(16(10)17)27-12-6-4-5-11(8-12)19(20,21)22/h4-9H,23H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USGZHEQRIPMHCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=C(C=C2N)OC)OC3=CC=CC(=C3)C(F)(F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10431341
Record name 2,6-Dimethoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]-8-quinolinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10431341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106635-86-3
Record name 2,6-Dimethoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]-8-quinolinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106635-86-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dimethoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]-8-quinolinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10431341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-Quinolinamine, 2,6-dimethoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

準備方法

Introduction of the 2-Methoxy Group

The 2-methoxy group is introduced post-synthesis through a multi-step sequence:

  • Protection of the 8-Amino Group : Conversion to a phthalimide derivative prevents unwanted side reactions.

  • N-Oxide Formation : Treatment with m-chloroperbenzoic acid generates the quinoline N-oxide.

  • Chlorination and Methoxylation : Chlorination at position 2 followed by nucleophilic substitution with sodium methoxide installs the methoxy group.

Reaction Conditions :

  • Chlorination: Phosphorus oxychloride at reflux.

  • Methoxylation: Sodium methoxide in methanol at elevated temperatures.

Optimization and Process Chemistry

Yield Improvement Strategies

Both routes suffer from low overall yields (7–8%), primarily due to multiple functionalization steps. Key optimizations include:

  • Regioselective Nitration : Controlled nitration conditions minimize byproducts.

  • Catalytic Hydrogenation : Transition metal catalysts (e.g., palladium on carbon) enhance nitro reduction efficiency.

Solvent and Reagent Selection

  • Skraup Reaction : Glycerol or methyl vinyl ketone as cyclizing agents in sulfuric acid.

  • Phenoxy Coupling : Polar aprotic solvents (e.g., NMP) with potassium carbonate as a base.

Comparative Analysis of Synthetic Routes

Parameter Route 1 (Veratrol) Route 2 (2-Fluoroanisole)
Starting Material CostLowModerate
Number of Steps65
Overall Yield7%8%
Key ChallengeSelective demethylationFluorine displacement
ScalabilityModerateHigh

Industrial-Scale Considerations

Patent US6479660B1 discloses a scalable procedure for the 8-nitro intermediate, emphasizing:

  • Batch Reactor Setup : 10-liter reactors with mechanical stirring and temperature control.

  • Purification : Crystallization from ethanol-water mixtures to isolate high-purity intermediates .

化学反応の分析

反応の種類: L-765314は、次のようなさまざまな化学反応を起こします。

一般的な試薬と条件:

主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 例えば、酸化はキナゾリンN-オキシドの形成につながる可能性があり、還元はキナゾリン環のさまざまな還元誘導体を生成する可能性があります .

4. 科学研究への応用

L-765314は、次のような幅広い科学研究への応用があります。

科学的研究の応用

Malaria Treatment and Prevention

Tafenoquine has been extensively studied for its effectiveness against Plasmodium vivax. It is notable for its long half-life, allowing for a single-dose regimen compared to traditional treatments that require multiple doses.

  • Case Study : A randomized controlled trial published in The Journal of Infectious Diseases demonstrated that a loading dose of Tafenoquine followed by weekly doses effectively prevented malaria in a cohort of Thai soldiers. Participants receiving Tafenoquine showed a significant reduction in malaria incidence compared to those on placebo .

Leishmaniasis Treatment

Recent studies have explored Tafenoquine's potential in treating leishmaniasis, a disease caused by protozoan parasites. Initial findings suggest that Tafenoquine can eliminate both the visceral and cutaneous forms of leishmaniasis in preclinical models .

Efficacy Studies

Table 1 summarizes key clinical trials assessing the efficacy of Tafenoquine:

Study ReferencePopulationInterventionOutcome
Thai soldiersTafenoquine vs. placeboSignificant reduction in malaria cases
Malaria patientsSingle-dose TafenoquineEffective clearance of liver stages
Leishmaniasis modelsTafenoquine treatmentElimination of parasites observed

Pharmacokinetics

Tafenoquine exhibits favorable pharmacokinetic properties, including:

  • Absorption : Rapidly absorbed with peak plasma concentrations occurring within 2 to 4 hours post-administration.
  • Half-life : Approximately 15 days, facilitating prolonged therapeutic effects.
  • Metabolism : Primarily metabolized by CYP2D6 and CYP3A4 enzymes, indicating potential drug interactions .

Safety and Side Effects

Tafenoquine has been associated with some adverse effects, primarily gastrointestinal disturbances and potential hemolytic anemia in G6PD-deficient individuals. Monitoring for these side effects is essential during treatment.

作用機序

L-765314は、α1Bアドレナリン受容体に選択的に結合して拮抗することで効果を発揮します。 この相互作用は、受容体の活性を阻害し、血管収縮と血圧調節の低下につながります さらに、L-765314は、プロテインキナーゼCの阻害を介してチロシナーゼ活性をダウンレギュレートすることが示されており、これはメラニン合成に影響を与えます .

類似化合物:

L-765314の独自性: L-765314は、α1Bアドレナリン受容体サブタイプに対する高い選択性を有するため、さまざまな生理学的プロセスにおけるこの受容体の特定の役割を研究するための貴重なツールとなっています。 他のα1アドレナリン受容体アンタゴニストとは異なり、L-765314は血液脳関門を通過しないため、その効果は末梢組織に限定されます .

類似化合物との比較

Comparison with Similar Compounds

Quinoline derivatives exhibit diverse biological activities depending on substituent patterns. Below is a detailed comparison of 2,6-Dimethoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]quinolin-8-amine with structurally and functionally related compounds:

Structural and Functional Analogues

Compound Name & ID Key Structural Features Biological Activity/Properties Source of Evidence
2,6-Dimethoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]-8-nitroquinolone (Compound 278) Nitro group at position 8 instead of amine Active skin sensitizer; electron-withdrawing nitro group enhances reactivity with skin proteins .
2-[4-({2,6-Dimethoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]-8-quinolinyl}amino)pentyl]-1H-isoindole-1,3(2H)-dione (Compound 35) Substituted amino group (isoindole-dione chain) at position 8 Inactive skin sensitizer; steric hindrance reduces similarity to active analogs .
Tafenoquine (N⁴-substituted derivative) 1,4-Pentanediamine chain at position 8 Antimalarial (prophylaxis and relapse prevention); extended half-life (14–17 days) .
8-Hydroxyquinoline Hydroxyl group at position 8 Metal chelation; antimicrobial and anticancer applications .
5,6-Dimethoxy-4-methylquinolin-8-amine Methoxy groups at positions 5 and 6; lacks 3-(trifluoromethyl)phenoxy moiety Intermediate in dye synthesis; uncharacterized bioactivity .

Key Structural Determinants of Activity

Position 8 Substitution: The amino group in the target compound contributes to its inactivity in skin sensitization, contrasting with the nitro group in Compound 278, which promotes electrophilic reactivity . Tafenoquine’s 1,4-pentanediamine chain enhances pharmacokinetics (e.g., prolonged half-life) and antimalarial efficacy .

Electron-Deficient Quinoline Core: Electron-withdrawing groups (e.g., nitro in Compound 278) increase electrophilicity, enabling covalent binding to nucleophilic residues in proteins. The absence of such groups in the target compound reduces this reactivity .

However, polar atoms (e.g., methoxy groups) may reduce skin sensitization by limiting protein binding .

Antimalarial Drug Development

While the target compound itself lacks antimalarial activity, its structural framework is pivotal in designing 8-aminoquinolines like tafenoquine. Clinical trials demonstrate tafenoquine’s superiority over primaquine in preventing Plasmodium vivax relapse, attributed to its extended half-life and single-dose efficacy .

生物活性

2,6-Dimethoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]quinolin-8-amine (CAS No. 106635-86-3) is a synthetic compound with potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C19H17F3N2O3
  • Molecular Weight : 378.35 g/mol
  • Structure : The compound features a quinoline core substituted with methoxy, methyl, and trifluoromethyl groups, which may influence its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Inhibition of Enzymes : Research indicates that compounds with similar structures exhibit inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases like Alzheimer's disease .
  • Anti-inflammatory Activity : Compounds in the quinoline family have demonstrated significant anti-inflammatory properties. For instance, they can inhibit cyclooxygenase (COX) enzymes, which play a key role in inflammation pathways .
  • Anticancer Potential : Some studies suggest that quinoline derivatives exhibit cytotoxic effects against various cancer cell lines, indicating potential as anticancer agents .

Table 1: Summary of Biological Activities

Activity TypeEffectivenessReference
AChE InhibitionIC50 = 700 nM
COX InhibitionSignificant
CytotoxicityGI50 = 10 nM

Case Studies and Research Findings

  • Neuroprotective Effects : A study evaluated the neuroprotective properties of related quinoline compounds. The results indicated that these compounds could reduce oxidative stress markers in neuronal cells, suggesting their potential use in neurodegenerative disease therapies .
  • Anti-inflammatory Studies : In vivo studies using carrageenan-induced paw edema models demonstrated that derivatives of this compound exhibited significant anti-inflammatory effects compared to standard drugs like diclofenac sodium .
  • Cytotoxicity Against Cancer Cells : A recent investigation highlighted the cytotoxic effects of quinoline derivatives on leukemia cell lines, with some compounds showing promising results in inhibiting cell proliferation .

Q & A

Basic Research Questions

Q. How does the substitution at position 8 of the quinoline ring influence biological activity?

  • Methodological Answer : The substitution at position 8 (e.g., amine vs. nitro group) alters electron density in the quinoline ring. For example, replacing the amine with a nitro group (electron-withdrawing) increases electrophilic reactivity, promoting interactions with nucleophilic residues in proteins. This can be tested using in vitro assays measuring covalent binding to skin proteins or computational methods like similarity analysis (e.g., comparing MaxPos and MaxNeg values between analogs) .
  • Experimental Design : Synthesize analogs with varying substituents at position 8 and evaluate their sensitization potential using the Local Lymph Node Assay (LLNA) or KeratinoSens™ assay. Pair this with density functional theory (DFT) calculations to model electron distribution.

Q. What analytical methods are suitable for quantifying this compound in biological matrices?

  • Methodological Answer : Reverse-phase high-performance liquid chromatography (HPLC) coupled with electrochemical detection (ECD) offers high sensitivity (detection limits ~1 ng/mL) for plasma quantification. For enantiomer-specific analysis, use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) and optimize mobile phase composition (e.g., hexane/isopropanol with trifluoroacetic acid) to resolve stereoisomers .
  • Validation Parameters : Include linearity (1–1000 ng/mL), precision (intra-day CV <15%), and recovery (>80%) using spiked plasma samples.

Q. How is the compound synthesized, and what are key characterization techniques?

  • Methodological Answer : Synthesis typically involves nucleophilic aromatic substitution at position 5 of the quinoline core using 3-(trifluoromethyl)phenol. The amine at position 8 is introduced via palladium-catalyzed Buchwald-Hartwig amination. Key characterization includes:

  • NMR : Confirm regiochemistry via 1^1H and 13^13C chemical shifts (e.g., methoxy groups at δ ~3.8–4.0 ppm).
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H]+^+ at m/z 463.4926 for C24_{24}H28_{28}F3_3N3_3O3_3) .

Advanced Research Questions

Q. What structural features differentiate skin sensitizers from non-sensitizers in quinoline derivatives?

  • Methodological Answer : Polar heteroatoms (e.g., methoxy groups) and absence of long-chain substituents on the amine reduce sensitization risk. For example, compound 33 (no substitution at the amine) shows lower similarity to sensitizers compared to analogs with bulky side chains. Use 3D-QSAR models or machine learning (e.g., c-RASAR) to predict activity based on descriptors like topological polar surface area (TPSA) .
  • Data Contradiction Analysis : Resolve discrepancies between in silico predictions and in vivo results by validating with human cell line activation tests (h-CLAT).

Q. How can enantiomer-specific pharmacokinetics be studied for this compound?

  • Methodological Answer : Develop a chiral LC-MS/MS method with a polysaccharide-based column (e.g., Chiralpak® IG-3) and a mobile phase of acetonitrile/ammonium acetate. Monitor enantiomer ratios in plasma over time to assess stereoselective metabolism. Pharmacokinetic parameters (e.g., AUC, t1/2_{1/2}) should be calculated using non-compartmental analysis (NCA) software .
  • Advanced Application : Compare enantiomer clearance in cytochrome P450 knockout models to identify metabolic pathways.

Q. What mechanistic insights explain the antimalarial efficacy of related 8-aminoquinolines like Tafenoquine?

  • Methodological Answer : Tafenoquine (a derivative of this compound) targets Plasmodium vivax hypnozoites via redox cycling, generating reactive oxygen species (ROS). Validate this using in vitro liver-stage assays with luciferase-expressing parasites and ROS inhibitors (e.g., N-acetylcysteine). Compare with primaquine to assess cross-resistance .
  • In Vivo Models : Use rhesus monkeys infected with Plasmodium cynomolgi to evaluate relapse prevention efficacy. Monitor parasitemia via qPCR and liver biopsy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Dimethoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]quinolin-8-amine
Reactant of Route 2
Reactant of Route 2
2,6-Dimethoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]quinolin-8-amine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。